N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide
CAS No.:
Cat. No.: VC15266561
Molecular Formula: C25H28N2O4S
Molecular Weight: 452.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H28N2O4S |
|---|---|
| Molecular Weight | 452.6 g/mol |
| IUPAC Name | N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C25H28N2O4S/c1-25(2,3)20-11-9-18(10-12-20)16-27(21-13-14-32(29,30)17-21)24(28)22-15-23(31-26-22)19-7-5-4-6-8-19/h4-12,15,21H,13-14,16-17H2,1-3H3 |
| Standard InChI Key | SITXGVXVEAAPCV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Introduction
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound featuring a unique structural composition. It integrates a benzamide core with a tert-butyl group and a tetrahydrothiophene moiety that includes a sulfone functional group. This compound is notable for its potential applications in scientific research, particularly in the fields of organic synthesis and pharmacology.
Synthesis
The synthesis of N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. These steps may require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents that facilitate reaction efficiency. Common reagents include oxidizing agents like hydrogen peroxide and catalysts to enhance reaction rates.
Potential Applications
Given its unique structural features and potential biological activity, N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide is an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Antimicrobial and Antifungal Agents |
| Organic Synthesis | Complex Organic Reactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume